N-(4-chlorobenzyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide
Description
N-(4-chlorobenzyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide is a synthetic pyran-2-carboxamide derivative featuring dual aromatic substituents: a 4-chlorobenzyl group attached to the carboxamide nitrogen and a 4-fluorobenzyloxy moiety at the 5-position of the pyran ring. This compound is structurally distinct due to its halogenated benzyl groups, which influence its physicochemical properties, pharmacokinetics, and biological activity.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-5-[(4-fluorophenyl)methoxy]-4-oxopyran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFNO4/c21-15-5-1-13(2-6-15)10-23-20(25)18-9-17(24)19(12-27-18)26-11-14-3-7-16(22)8-4-14/h1-9,12H,10-11H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INHCRBFEVLHEKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzylamine with 5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and pH. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-chlorobenzyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Physicochemical Properties
The 4-chlorobenzyl and 4-fluorobenzyloxy groups are critical for modulating lipophilicity and metabolic stability. For example:
- Lipophilicity: The 4-chlorobenzyl group increases lipophilicity compared to non-halogenated analogs, enhancing membrane permeability. This trend is observed in thiadiazol derivatives (e.g., compound 5j in ), where chlorobenzyl substitution improved yield (82%) and melting point (138–140°C) relative to methylthio analogs .
- The 4-fluorobenzyloxy group in the target compound may similarly enhance stability compared to methoxy or unsubstituted benzyloxy analogs .
Table 1: Substituent Impact on Yield and Melting Point
Key Differentiators and Limitations
- Dual Halogenation : The combination of 4-chloro and 4-fluoro groups is rare in literature. This design may offer synergistic effects in target engagement but could increase synthetic complexity.
- Data Gaps : Direct pharmacological data (e.g., IC50, solubility) for the target compound are absent in the provided evidence, necessitating extrapolation from analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
